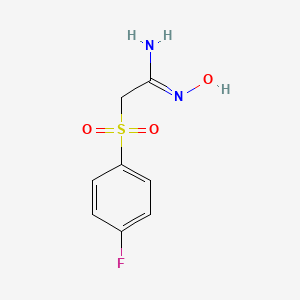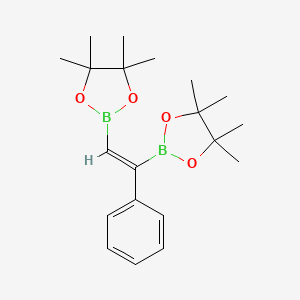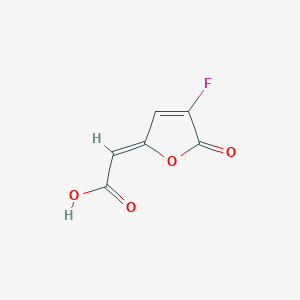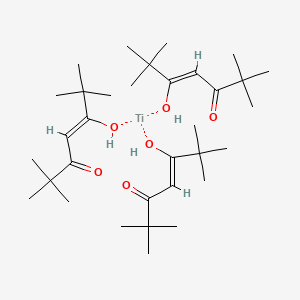
三(2,2,6,6-四甲基-3,5-庚二酮)钛(III)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)titanium(III) is a coordination compound where titanium is bonded to three molecules of 2,2,6,6-tetramethyl-3,5-heptanedione. This compound is known for its stability and unique chemical properties, making it valuable in various scientific and industrial applications.
科学研究应用
Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)titanium(III) has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in various organic reactions, including polymerization and hydrogenation.
Biology: Investigated for its potential in biological imaging and as a contrast agent in magnetic resonance imaging (MRI).
Medicine: Explored for its anticancer properties and as a drug delivery agent.
Industry: Utilized in the production of advanced materials, such as thin films and coatings, due to its stability and reactivity.
作用机制
Target of Action
Similar compounds like tris(2,2,6,6-tetramethyl-3,5-heptanedionato)iron(iii) and tris(2,2,6,6-tetramethyl-3,5-heptanedionato)manganese(iii) are known to be precursors for metal-organic chemical vapor deposition .
Biochemical Pathways
Similar compounds have been used in the formation of thin films on substrates , suggesting that it may play a role in material science applications rather than traditional biochemical pathways.
Result of Action
Similar compounds have been used as precursors for the formation of thin films on substrates , suggesting that it may have applications in the creation of specific material structures.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)titanium(III) typically involves the reaction of titanium(III) chloride with 2,2,6,6-tetramethyl-3,5-heptanedione in the presence of a base. The reaction is carried out in an inert atmosphere to prevent oxidation of the titanium(III) center. The product is then purified through recrystallization.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions to ensure high purity and yield. The use of automated systems for mixing, heating, and purification is common in industrial settings.
化学反应分析
Types of Reactions
Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)titanium(III) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to higher oxidation states of titanium.
Reduction: It can also be reduced to lower oxidation states.
Substitution: Ligand exchange reactions where the 2,2,6,6-tetramethyl-3,5-heptanedione ligands are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Ligand exchange reactions often use other diketones or phosphine ligands under inert conditions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield titanium(IV) complexes, while reduction can produce titanium(II) species.
相似化合物的比较
Similar Compounds
- Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)manganese(III)
- Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)yttrium(III)
- Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)europium(III)
Uniqueness
Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)titanium(III) is unique due to its specific coordination environment and the properties imparted by the titanium center. Compared to its manganese, yttrium, and europium counterparts, the titanium compound exhibits different reactivity and stability, making it suitable for applications where other metal complexes may not perform as effectively.
属性
CAS 编号 |
181418-64-4 |
|---|---|
分子式 |
C33H60O6Ti |
分子量 |
600.7 g/mol |
IUPAC 名称 |
5-hydroxy-2,2,6,6-tetramethylhept-4-en-3-one;titanium |
InChI |
InChI=1S/3C11H20O2.Ti/c3*1-10(2,3)8(12)7-9(13)11(4,5)6;/h3*7,12H,1-6H3; |
InChI 键 |
GDCBFXOQZJSCHZ-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C(=CC(=O)C(C)(C)C)O.CC(C)(C)C(=CC(=O)C(C)(C)C)O.CC(C)(C)C(=CC(=O)C(C)(C)C)O.[Ti] |
规范 SMILES |
CC(C)(C)C(=CC(=O)C(C)(C)C)O.CC(C)(C)C(=CC(=O)C(C)(C)C)O.CC(C)(C)C(=CC(=O)C(C)(C)C)O.[Ti] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-METHYL-2-((E)-3-[1-[3-(TRIMETHYLAMMONIO)PROPYL]-4(1H)-PYRIDINYLIDENE]-1-PROPENYL)-1,3-BENZOXAZOL-3](/img/new.no-structure.jpg)
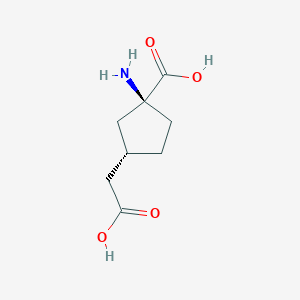
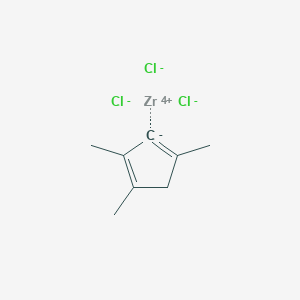
![(2E)-2-[(2E)-2-[2-chloro-3-[(E)-2-[1-(3-isothiocyanatopropyl)-3,3-dimethylindol-1-ium-2-yl]ethenyl]cyclohex-2-en-1-ylidene]ethylidene]-1-(3-isothiocyanatopropyl)-3,3-dimethylindole;bromide](/img/structure/B1142956.png)
